Ethyl 2-benzoyl-1-benzofuran-3-YL(methyl)carbamate
Description
Properties
CAS No. |
301538-58-9 |
|---|---|
Molecular Formula |
C19H17NO4 |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
ethyl N-(2-benzoyl-1-benzofuran-3-yl)-N-methylcarbamate |
InChI |
InChI=1S/C19H17NO4/c1-3-23-19(22)20(2)16-14-11-7-8-12-15(14)24-18(16)17(21)13-9-5-4-6-10-13/h4-12H,3H2,1-2H3 |
InChI Key |
MDPUNBKFWSNHLA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(C)C1=C(OC2=CC=CC=C21)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 2-benzoyl-1-benzofuran-3-YL(methyl)carbamate typically involves the methylation of ethyl N-(2-benzoyl-1-benzofuran-3-yl)carbamate . This process can be followed by hydrolysis to obtain the desired compound. Industrial production methods may involve advanced techniques such as microwave-assisted synthesis to enhance yield and purity .
Chemical Reactions Analysis
Ethyl 2-benzoyl-1-benzofuran-3-YL(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzofuran ring, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2-benzoyl-1-benzofuran-3-YL(methyl)carbamate is a benzofuran derivative with a benzofuran core known for its diverse biological activities, including anti-tumor, antibacterial, and anti-oxidative properties. The compound also includes an ethyl carbamate group and a benzoyl moiety, contributing to its unique chemical characteristics.
Potential Applications
This compound has potential applications across different fields:
- Medicinal Chemistry: It is a candidate for drug development due to its diverse biological profile.
- Material Science: The compound's unique chemical characteristics make it useful in material science.
Scientific Research Applications
- Anti-tumor Effects: Studies have explored its potential anti-tumor effects. The compound's mechanism of action likely involves interaction with specific molecular targets such as enzymes or receptors, influencing pathways related to cell growth and apoptosis.
- Antibacterial Properties: Research has investigated its antibacterial properties.
- Interactions with Biological Targets: Studies on the interactions of this compound with biological targets are crucial for understanding its mechanism of action. Research may focus on enzymes or receptors, influencing pathways related to cell growth and apoptosis.
- Modification of Structure: Reactions allow for the modification of the compound's structure, enabling the synthesis of derivatives with potentially enhanced biological activity.
Comparisons with Similar Compounds
This compound can be compared with several similar compounds, highlighting its uniqueness in structure and potential applications:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone | Contains a diphenylpyrazole moiety | Known for anticancer activity |
| Indole derivatives | Features an indole ring | Exhibits diverse biological activities including antiviral properties |
| Ethyl N-(2-benzoylbenzofuran-3-yl)-N-methylcarbamate | Similar core structure but different substituents | Investigated for antibacterial properties |
Mechanism of Action
The mechanism of action of Ethyl 2-benzoyl-1-benzofuran-3-YL(methyl)carbamate involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzofuran Derivatives
To contextualize the properties of Ethyl 2-benzoyl-1-benzofuran-3-YL(methyl)carbamate, a comparison is made with analogous benzofuran derivatives, focusing on structural features, physicochemical properties, and bioactivity.
Table 1: Structural and Functional Comparison
Key Observations:
In contrast, the methylsulfinyl group in analogues reported by Choi et al. contributes to polar interactions, improving solubility and microbial target engagement.
Bioactivity Trends: Methylsulfinyl-substituted benzofurans exhibit pronounced antimicrobial activity, attributed to the sulfoxide’s redox-active properties . Carboxylic acid derivatives show broader anti-inflammatory effects due to their ability to chelate metal ions or modulate COX enzymes.
Physicochemical Properties :
- The molecular weight of this compound (~327 g/mol) places it within the "drug-like" range (200–500 g/mol), favoring oral bioavailability. This contrasts with bulkier analogues like Ethyl 2-(5-cyclohexyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate (~376 g/mol), which may face absorption challenges.
Research Findings and Limitations
- Structural Insights : Crystallographic studies of related benzofurans (e.g., ) reveal planar benzofuran cores with substituents adopting orientations that maximize intermolecular interactions. Similar analysis for the target compound is lacking but could elucidate packing efficiency and polymorphism.
- Synthetic Accessibility : The carbamate group in the target compound requires careful protection-deprotection strategies, increasing synthetic complexity compared to acetate or sulfoxide derivatives.
- Bioactivity Data Gap: While benzofuran derivatives are well-studied , specific data on this compound’s biological activity are absent in the reviewed literature.
Biological Activity
Ethyl 2-benzoyl-1-benzofuran-3-YL(methyl)carbamate is a benzofuran derivative with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C19H17NO
- Molecular Weight : 323.34 g/mol
- Structural Features : The compound contains a benzofuran core, an ethyl carbamate group, and a benzoyl moiety, which contribute to its unique chemical characteristics and biological properties.
Biological Activities
This compound exhibits several notable biological activities:
- Antitumor Activity : Research indicates that this compound may inhibit tumor growth through mechanisms involving apoptosis and modulation of cell signaling pathways. Its interaction with specific molecular targets, such as enzymes involved in cell proliferation, has been a focal point of investigation.
- Antibacterial Properties : The compound has shown effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections. Studies have demonstrated its ability to disrupt bacterial cell wall synthesis or function.
- Antioxidative Effects : this compound also exhibits antioxidative properties, which can protect cells from oxidative stress, a factor in many chronic diseases.
The biological activity of this compound is likely mediated through interactions with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression or bacterial metabolism.
- Receptor Modulation : It might interact with cellular receptors that mediate growth signals, influencing pathways related to apoptosis and cell cycle regulation.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with other benzofuran derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone | Contains a diphenylpyrazole moiety | Known for anticancer activity |
| Indole derivatives | Features an indole ring | Exhibits diverse biological activities including antiviral properties |
| Ethyl N-(2-benzoylbenzofuran-3-yl)-N-methylcarbamate | Similar core structure but different substituents | Investigated for antibacterial properties |
The unique combination of the benzofuran core with specific substituents in this compound distinguishes it from these compounds, potentially leading to unique biological activities and applications.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound:
- Antitumor Studies : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound showed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
- Antibacterial Efficacy : Another investigation highlighted its effectiveness against multi-drug resistant strains of bacteria. The study found that the compound disrupted bacterial membrane integrity, leading to cell lysis .
- Oxidative Stress Reduction : Research demonstrated that this compound could scavenge free radicals effectively, indicating its potential as a therapeutic agent for oxidative stress-related conditions .
Q & A
Q. What are the established synthetic routes for Ethyl 2-benzoyl-1-benzofuran-3-YL(methyl)carbamate, and what critical reaction parameters influence yield?
Methodological Answer: Synthesis typically involves multi-step protocols, including benzoylation and carbamate formation . For example:
- Benzoylation : Use of benzoyl chloride in anhydrous conditions (e.g., THF or dichloromethane) with a base (e.g., NaH) to introduce the benzoyl group to the benzofuran scaffold .
- Carbamate Formation : Reaction with methyl isocyanate or chloroformate derivatives under controlled temperatures (0–5°C to room temperature) to prevent side reactions .
Critical Parameters : - Temperature : Excess heat may lead to hydrolysis of the carbamate group.
- Solvent Purity : Traces of water in THF can reduce yields by 15–20% .
Q. How is the compound characterized structurally, and which spectroscopic/crystallographic tools are most reliable?
Methodological Answer:
- Spectroscopy :
- NMR : and NMR confirm substitution patterns (e.g., benzoyl protons at δ 7.4–8.2 ppm, carbamate carbonyl at δ 155–160 ppm).
- HRMS : Validates molecular weight (e.g., [M+H] at m/z calculated for : 376.1184).
- Crystallography :
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis due to potential release of volatile intermediates (e.g., methyl isocyanate) .
- Waste Disposal : Collect in sealed containers labeled "halogenated organic waste" and incinerate via certified facilities .
Advanced Research Questions
Q. How can contradictions in stability data (e.g., degradation under varying pH) be resolved experimentally?
Methodological Answer:
- Accelerated Stability Studies :
- Prepare buffered solutions (pH 1–13) and incubate at 40°C for 48 hours.
- Analyze via HPLC-UV (λ = 254 nm) to quantify degradation products (e.g., benzofuran derivatives).
- Contradiction Resolution : If conflicting data arise, validate with LC-MS/MS to identify degradation pathways (e.g., hydrolysis of the carbamate group at pH >10) .
Q. What strategies optimize regioselectivity during benzofuran functionalization to avoid byproducts?
Methodological Answer:
- Directed Metalation : Use lithium diisopropylamide (LDA) at −78°C to deprotonate the 3-position of benzofuran, followed by quenching with benzoyl chloride .
- Computational Modeling : Pre-screen reaction pathways using DFT calculations (e.g., Gaussian 16) to predict activation energies for competing pathways (e.g., 2- vs. 3-substitution) .
Q. How does crystallographic data inform intermolecular interactions affecting bioavailability?
Methodological Answer:
Q. Why do conflicting reports exist on the compound’s carcinogenic potential, and how should researchers mitigate risks?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
